PROTAC BRD4 Degrader-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-17 is a compound designed to target and degrade the BRD4 protein. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in regulating gene expression. By degrading BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-17 involves the creation of a bifunctional molecule that links a ligand for BRD4 to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The two ligands are connected via a chemical linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods .
化学反応の分析
Types of Reactions
PROTAC BRD4 Degrader-17 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound may be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced derivatives .
科学的研究の応用
PROTAC BRD4 Degrader-17 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of BRD4 and related proteins.
Biology: It is used to investigate the role of BRD4 in various biological processes, such as gene expression and cell signaling.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with BRD4 dysregulation, such as cancer.
Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4
作用機序
PROTAC BRD4 Degrader-17 exerts its effects by inducing the degradation of the BRD4 protein. The compound forms a ternary complex with BRD4 and an E3 ubiquitin ligase, bringing the two proteins into close proximity. This allows the E3 ligase to ubiquitinate BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the modulation of various biological processes, including gene expression and cell signaling .
類似化合物との比較
Similar Compounds
ARV-825: Another PROTAC targeting BRD4, known for its potent degradation activity.
MZ1: A PROTAC that targets BRD4 and has been extensively studied for its mechanism of action.
QCA570: A BRD4 degrader with demonstrated efficacy in preclinical studies.
Uniqueness
PROTAC BRD4 Degrader-17 is unique in its specific design and optimization for targeting BRD4. Its bifunctional nature allows for precise degradation of BRD4, making it a powerful tool for studying the biological functions of this protein and developing potential therapeutic strategies .
生物活性
PROTAC (Proteolysis Targeting Chimeras) technology represents a novel approach in targeted protein degradation, allowing for the selective degradation of proteins implicated in various diseases, including cancer. PROTAC BRD4 Degrader-17 is a specific compound designed to target and degrade the BRD4 protein, which is known to play a critical role in cancer cell proliferation and survival. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
This compound operates by forming a ternary complex with the target protein (BRD4) and an E3 ubiquitin ligase (CRBN). This complex facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. The degradation process not only reduces the levels of BRD4 but also impacts downstream signaling pathways associated with cancer progression.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various cancer cell lines. Key findings include:
- Induction of Apoptosis : In MV-4-11 cells, this compound significantly induces apoptosis, demonstrating its potential as an effective therapeutic agent against cancers characterized by high BRD4 expression .
- Cell Viability Reduction : In primary colon cancer cells (pCan1), treatment with PROTAC A1874 (closely related to BRD4 Degrader-17) resulted in a concentration-dependent decrease in cell viability, with effective concentrations ranging from 25 nM to 500 nM over 48 hours .
- Impact on Cell Cycle : The compound has been shown to disrupt cell cycle progression, leading to G1 phase arrest in treated cells .
Case Studies
Several studies have highlighted the efficacy of PROTACs targeting BRD4:
-
Colon Cancer Study :
- Objective : To evaluate the anti-proliferative effects of A1874 on colon cancer cells.
- Findings : A1874 treatment led to significant reductions in cell viability and colony formation capabilities in pCan1 cells.
- Mechanism : Induction of caspase activation and apoptosis was observed, indicating that BRD4 degradation directly contributes to decreased survival of cancer cells .
- Bladder Cancer Study :
Table 1: Summary of Biological Activities of this compound
Activity | Observed Effect | Concentration Range | Cell Type |
---|---|---|---|
Induction of Apoptosis | Significant increase in apoptosis | Not specified | MV-4-11 |
Reduction in Cell Viability | Concentration-dependent decrease | 25 nM - 500 nM | pCan1 |
Cell Cycle Arrest | G1 phase arrest | Not specified | Various cancer types |
Table 2: Comparative Efficacy of Related PROTACs
Compound | Target Protein | IC50 (nM) | Induces Apoptosis | Cell Type |
---|---|---|---|---|
A1874 | BRD4 | 25-500 | Yes | Colon Cancer |
QCA570 | BRD4 | ~1 | Yes | Bladder Cancer |
MZ1 | BRD2/BRD3/BRD4 | Not specified | Yes | B-cell Lymphoma |
特性
分子式 |
C49H47N7O9 |
---|---|
分子量 |
877.9 g/mol |
IUPAC名 |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-4-[5-(2-hydroxypropan-2-yl)-2-phenoxyphenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C49H47N7O9/c1-49(2,64)30-18-20-39(65-31-10-5-4-6-11-31)33(24-30)35-27-55(3)48(63)42-34(35)25-37(53-42)44(59)52-26-28-14-16-29(17-15-28)43(58)51-23-8-7-22-50-36-13-9-12-32-41(36)47(62)56(46(32)61)38-19-21-40(57)54-45(38)60/h4-6,9-18,20,24-25,27,38,50,53,64H,7-8,19,21-23,26H2,1-3H3,(H,51,58)(H,52,59)(H,54,57,60) |
InChIキー |
HBAAAVQUHXUWNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CC=C(C=C5)C(=O)NCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。